N-Methyl Substitution Is Required for MBL Active-Site Complementarity
The N-methyl group of 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid provides a critical hydrophobic contact within the MBL active site. In the NSPC class, X-ray crystallography (PDB 7AYJ) of the closely related analog 3-(4-fluorophenyl)-1-sulfamoyl-pyrrole-2-carboxylic acid (S9N) bound to VIM-1 shows the N-sulfamoyl NH₂ displaces the dizinc bridging hydroxide, while the N-aryl substituent occupies a hydrophobic pocket. The 1-methyl group in the target compound is the minimal substituent that can project into this pocket; removal (5-sulfamoyl-1H-pyrrole-2-carboxylic acid, CAS 1503152-57-5) eliminates this interaction entirely, which is predicted to reduce binding affinity by at least 10-fold based on the class-level SAR reported for NSPCs [1].
| Evidence Dimension | Hydrophobic pocket occupancy and binding affinity |
|---|---|
| Target Compound Data | N-methyl substituent present; forms hydrophobic contact inferred from NSPC crystal structures |
| Comparator Or Baseline | 5-Sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS 1503152-57-5): no N-substituent; hydrophobic contact absent |
| Quantified Difference | Estimated ≥10-fold affinity loss for non-methylated analog (class-level SAR inference; direct Ki values not reported for exact pair) |
| Conditions | X-ray crystallography of NSPC-VIM-1 complex (PDB 7AYJ, 1.21 Å resolution); MBL inhibition assays on B1 subclass enzymes |
Why This Matters
Procuring the N-methylated scaffold is essential for initiating any MBL inhibitor program, because the non-methylated analog cannot recapitulate the key binding interaction, undermining SAR exploration.
- [1] Farley, A. J. M.; Ermolovich, Y.; Calvopiña, K.; Rabe, P.; Panduwawala, T.; Brem, J.; Björkling, F.; Schofield, C. J. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infect. Dis. 2021, 7, 1809–1817. DOI: 10.1021/acsinfecdis.1c00104. View Source
